molecular formula C12H10Cl2N2O2 B5836468 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione

3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione

Cat. No. B5836468
M. Wt: 285.12 g/mol
InChI Key: UJKWUZXGVONQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione, also known as CDDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDDP is a pyrrole derivative that contains both chlorophenyl and dimethylamino groups. It is commonly used as a reagent in organic synthesis and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been found to bind to DNA and RNA, causing damage to these molecules and leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been found to exhibit a wide range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-microbial properties. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has also been found to have a neuroprotective effect, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione in lab experiments is its versatility. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione can be used in a wide range of applications, from organic synthesis to biological research. However, one limitation of using 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is its potential toxicity. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been found to be toxic to cells at high concentrations, and care must be taken when handling this compound.

Future Directions

There are many potential future directions for research involving 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione. One area of interest is the development of new synthetic methods for the preparation of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione and related compounds. Another area of interest is the investigation of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione's potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione and its effects on biological systems.

Synthesis Methods

The synthesis of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione can be achieved through a number of different methods. One common method involves the use of a starting material such as 3-chloro-4-nitroaniline, which is then reacted with dimethylamine and a reducing agent such as iron powder. This reaction produces the intermediate 3-chloro-4-(dimethylamino)aniline, which can then be further reacted with 4-chlorophenyl isocyanate to yield the final product, 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione.

Scientific Research Applications

3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has been extensively studied for its potential applications in scientific research. One of the most notable applications of 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione is in the field of organic synthesis, where it is commonly used as a reagent for the preparation of various pyrrole derivatives. 3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)-1H-pyrrole-2,5-dione has also been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

properties

IUPAC Name

3-chloro-1-(4-chlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-7(13)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKWUZXGVONQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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